molecular formula C11H3F19O5 B1597166 Methyl perfluoro-3,6,9-trioxatridecanoate CAS No. 330562-42-0

Methyl perfluoro-3,6,9-trioxatridecanoate

Cat. No.: B1597166
CAS No.: 330562-42-0
M. Wt: 576.11 g/mol
InChI Key: FMEDKXCQTKWGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl perfluoro-3,6,9-trioxatridecanoate is a fluorinated organic compound with the molecular formula C11H3F19O5 and a molecular weight of 576.11. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl perfluoro-3,6,9-trioxatridecanoate typically involves the fluorination of a precursor molecule under controlled conditions. One common method is the reaction of a perfluorinated alcohol with a carboxylic acid derivative in the presence of a strong fluorinating agent, such as elemental fluorine or xenon difluoride, under anhydrous conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactors equipped with advanced safety measures to handle the highly reactive fluorinating agents. The process is optimized to achieve high yields and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl perfluoro-3,6,9-trioxatridecanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles, such as alkyl lithium compounds, in aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or alkanes.

  • Substitution: Generation of various fluorinated organic compounds.

Scientific Research Applications

Methyl perfluoro-3,6,9-trioxatridecanoate finds applications in several scientific fields:

  • Chemistry: Used as a reagent in organic synthesis and as a fluorinating agent.

  • Biology: Employed in the study of lipid membranes and protein interactions due to its unique fluorine content.

  • Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.

  • Industry: Utilized in the production of fluoropolymers and other fluorinated materials with enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which Methyl perfluoro-3,6,9-trioxatridecanoate exerts its effects depends on its specific application. For example, in drug delivery, it may interact with cell membranes to facilitate the transport of therapeutic agents. The molecular targets and pathways involved can vary, but often include interactions with lipid bilayers and specific protein receptors.

Comparison with Similar Compounds

Methyl perfluoro-3,6,9-trioxatridecanoate is unique due to its high fluorine content and specific structural features. Similar compounds include other perfluorinated carboxylic acids and esters, such as Perfluorooctanoic acid (PFOA) and Perfluorobutanesulfonic acid (PFBS). These compounds share similar properties but differ in their molecular structure and applications.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H3F19O5/c1-32-2(31)3(12,13)33-8(23,24)9(25,26)35-11(29,30)10(27,28)34-7(21,22)5(16,17)4(14,15)6(18,19)20/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEDKXCQTKWGKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(OC(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H3F19O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377684
Record name Methyl perfluoro-3,6,9-trioxatridecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330562-42-0
Record name Methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethoxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330562-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl perfluoro-3,6,9-trioxatridecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 330562-42-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl perfluoro-3,6,9-trioxatridecanoate
Reactant of Route 2
Reactant of Route 2
Methyl perfluoro-3,6,9-trioxatridecanoate
Reactant of Route 3
Reactant of Route 3
Methyl perfluoro-3,6,9-trioxatridecanoate
Reactant of Route 4
Reactant of Route 4
Methyl perfluoro-3,6,9-trioxatridecanoate
Reactant of Route 5
Reactant of Route 5
Methyl perfluoro-3,6,9-trioxatridecanoate
Reactant of Route 6
Methyl perfluoro-3,6,9-trioxatridecanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.